Sodium prasterone sulfate

Übersicht

Beschreibung

It is the C3β sulfate ester of prasterone (dehydroepiandrosterone) and is known to act as a prohormone of dehydroepiandrosterone and by extension of androgens and estrogens . Sodium prasterone sulfate is used medically as the sodium salt via injection and is referred to by the name this compound . It is marketed and used in various countries, including Japan, Italy, Portugal, Argentina, and China .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Natrium Prasteronsulfat beinhaltet die Sulfatierung von Prasteron. Prasteron wird mit Schwefeltrioxid-Pyridin-Komplex in wasserfreiem Pyridin umgesetzt, um Prasteronsulfat zu bilden. Diese Reaktion wird typischerweise bei niedrigen Temperaturen durchgeführt, um eine Zersetzung zu verhindern .

Industrielle Produktionsverfahren: In industriellen Umgebungen beinhaltet die Produktion von Natrium Prasteronsulfat die Verwendung von großtechnischen Reaktoren, in denen Prasteron mit Schwefeltrioxid oder Chlorsulfonsäure sulfatiert wird. Das Reaktionsgemisch wird dann mit Natriumhydroxid neutralisiert, um das Natriumsalz von Prasteronsulfat zu bilden .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Natrium Prasteronsulfat durchläuft verschiedene chemische Reaktionen, darunter:

Hydrolyse: In wässrigen Lösungen kann Natrium Prasteronsulfat hydrolysieren, um Prasteron und Schwefelsäure zu bilden.

Oxidation: Es kann oxidiert werden, um Prasteron-3,17-dion zu bilden.

Reduktion: Natrium Prasteronsulfat kann reduziert werden, um 5-Androstendiol-sulfat zu bilden.

Häufige Reagenzien und Bedingungen:

Hydrolyse: Wasser oder verdünnte Säuren.

Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Hauptprodukte:

Hydrolyse: Prasteron und Schwefelsäure.

Oxidation: Prasteron-3,17-dion.

Reduktion: 5-Androstendiol-sulfat.

Wissenschaftliche Forschungsanwendungen

Labor Induction

Sodium prasterone sulfate is primarily utilized in obstetrics as a labor inducer. It is administered via injection to facilitate cervical ripening and dilation during childbirth, particularly in cases of insufficient cervical readiness. This application is well-documented in various clinical settings, particularly in Japan and other countries where it is commercially available under brand names such as Astenile and Mylis .

Treatment of Hypoactive Sexual Desire Disorder

Recent clinical trials have investigated the efficacy of intravaginal prasterone (DHEA) for treating hypoactive sexual desire disorder (HSDD) in postmenopausal women. The results from these studies indicate that this compound can effectively enhance sexual desire and arousal, providing a potential therapeutic option for women experiencing HSDD .

Management of Vaginal Atrophy

This compound has been recognized for its role in alleviating symptoms associated with vaginal atrophy, a common condition in postmenopausal women due to decreased estrogen levels. Clinical research suggests that moderate supplementation of DHEA-S can significantly relieve symptoms such as dryness and discomfort during intercourse without leading to abnormal hormonal levels .

Polycystic Ovary Syndrome (PCOS)

In experimental models, this compound has been used to induce PCOS in rats, allowing researchers to study its effects on ovarian function and hormone levels. One study observed changes in anti-Müllerian hormone levels and apoptosis rates in granulosa cells, contributing to the understanding of PCOS pathogenesis .

Lactation Studies

Another significant study explored the relationship between this compound and lactation. Researchers administered varying doses to postpartum women and measured serum levels of estradiol, prolactin, and oxytocin. The findings indicated no significant impact on breast milk production, suggesting that this compound does not adversely affect lactation processes .

Summary of Applications

Wirkmechanismus

Sodium prasterone sulfate acts as a prohormone, meaning it is converted into active hormones in the body. It is converted into dehydroepiandrosterone, which can then be converted into androgens and estrogens . These hormones exert their effects by binding to specific receptors in target tissues, leading to the activation of various signaling pathways. This compound also has its own activity as a neurosteroid, influencing brain function and behavior .

Vergleich Mit ähnlichen Verbindungen

Dehydroepiandrosterone (DHEA): The parent compound of sodium prasterone sulfate, which is also a prohormone of androgens and estrogens.

Dehydroepiandrosterone acetate: An esterified form of dehydroepiandrosterone used in hormone replacement therapy.

Androstenedione: A steroid hormone used as a precursor in the biosynthesis of testosterone and estrogens.

Uniqueness: this compound is unique in its ability to act as both a prohormone and a neurosteroid. Its sulfate group allows for better solubility and stability in aqueous solutions compared to its parent compound, dehydroepiandrosterone .

Biologische Aktivität

Sodium prasterone sulfate, also known as dehydroepiandrosterone sulfate (DHEA-S), is a naturally occurring steroid hormone that plays a significant role in the endocrine system. It is synthesized primarily in the adrenal glands and serves as a precursor to androgens and estrogens. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical applications, pharmacokinetics, and relevant research findings.

This compound operates through various pathways in the body:

- Prohormonal Activity : As a sulfate ester of DHEA, it acts as a prohormone that can be converted into active androgens (such as testosterone) and estrogens (such as estradiol) through enzymatic processes. This conversion is facilitated by enzymes like steroid sulfatase and hydroxysteroid dehydrogenase .

- Neurosteroid Properties : this compound exhibits neurosteroid activity, influencing neuroendocrine functions and potentially impacting mood and cognitive functions .

- Receptor Agonism : It binds to androgen and estrogen receptors, thereby modulating various physiological processes including metabolism, immune response, and reproductive functions .

Pharmacokinetics

The pharmacokinetics of this compound are characterized by:

- Absorption : Oral bioavailability is high, with rapid absorption post-administration. The half-life for DHEA-S is significantly longer than that of its precursor DHEA .

- Distribution : The volume of distribution ranges from 17.0 to 38.5 L, indicating extensive tissue distribution .

- Metabolism : this compound undergoes metabolic conversion in various tissues, leading to the formation of active steroid hormones. It is primarily metabolized in the liver and excreted via renal pathways .

Clinical Applications

This compound has been investigated for several clinical applications:

- Vaginal Atrophy : Clinical studies indicate that this compound effectively alleviates symptoms associated with vaginal atrophy in postmenopausal women. It helps restore local estrogen levels without significantly increasing systemic hormone levels .

- Adrenal Insufficiency : In patients with adrenal insufficiency, supplementation with this compound has been shown to normalize DHEA-S levels, thus improving overall hormonal balance .

- Bone Health : Some studies suggest that DHEA-S may contribute to bone density preservation in postmenopausal women, although further research is necessary to confirm these effects .

Table 1: Summary of Clinical Studies on this compound

| Study | Population | Dosage | Duration | Findings |

|---|---|---|---|---|

| Chang et al. | Postmenopausal women | 200 mg/day | 24 weeks | Slight androgenic effects noted |

| Vaginal Atrophy Study | Postmenopausal women | 10 mg/day | 12 weeks | Significant symptom relief reported |

| Lactation Study | Lactating women | 200 mg/day | Variable | No effect on breast milk production |

Case Studies

- Vaginal Atrophy Management : A study involving 100 postmenopausal women demonstrated that daily administration of this compound significantly improved vaginal health parameters compared to placebo groups, with minimal side effects reported.

- Adrenal Insufficiency : In a cohort of patients with Addison's disease, treatment with this compound at doses ranging from 20 to 50 mg/day resulted in restored serum levels of DHEA-S comparable to those found in healthy adults.

Eigenschaften

Key on ui mechanism of action |

The low levels of dehydroepiandrosterone sulfate(DHEA-S)is associated with unfavorable levels of several strong cardiovascular disease risk factors, such as lipids and blood pleasure, which are components of the metabolic syndrome, and insulin levels. DHEA-S deficiency is risk factors of obesity and insulin resistance, but it is not clear, whether this possible influence is independent. |

|---|---|

CAS-Nummer |

1099-87-2 |

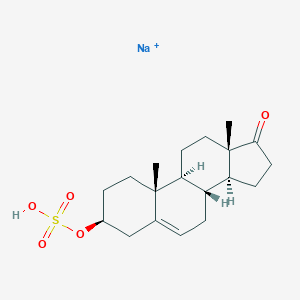

Molekularformel |

C19H28NaO5S |

Molekulargewicht |

391.5 g/mol |

IUPAC-Name |

sodium;[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] sulfate |

InChI |

InChI=1S/C19H28O5S.Na/c1-18-9-7-13(24-25(21,22)23)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18;/h3,13-16H,4-11H2,1-2H3,(H,21,22,23);/t13-,14-,15-,16-,18-,19-;/m0./s1 |

InChI-Schlüssel |

LCLCCCKZRQRRTC-ZJTJBYBXSA-N |

SMILES |

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C.[Na+] |

Isomerische SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C.[Na] |

Kanonische SMILES |

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OS(=O)(=O)O)C.[Na] |

Aussehen |

Powder |

Key on ui other cas no. |

1099-87-2 |

Physikalische Beschreibung |

Solid |

Piktogramme |

Irritant; Health Hazard |

Synonyme |

DHA-S; DHEAS; NSC 72822 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.